molecular formula C13H16N2O B3031892 3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole CAS No. 83467-26-9

3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole

Cat. No.: B3031892
CAS No.: 83467-26-9
M. Wt: 216.28 g/mol
InChI Key: AZXYFDHESWKTIW-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(2-phenoxyethyl)-1H-pyrazole is an organic compound with the molecular formula C13H16N2O It is a pyrazole derivative characterized by the presence of two methyl groups at positions 3 and 5, and a 2-phenoxyethyl group at position 4 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3,5-Dimethyl-4-(2-phenoxyethyl)-1H-pyrazole can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of pyrazole N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of any functional groups present on the phenoxyethyl moiety.

    Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

Major Products Formed

    Oxidation: Pyrazole N-oxides, oxidized phenoxyethyl derivatives.

    Reduction: Reduced phenoxyethyl derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly for its potential to interact with biological targets.

    Industry: Used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxyethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Lacks the phenoxyethyl group, making it less hydrophobic and potentially less active in certain biological assays.

    4-(2-Phenoxyethyl)-1H-pyrazole: Lacks the methyl groups at positions 3 and 5, which can affect its steric properties and reactivity.

    3,5-Dimethyl-4-(2-methoxyethyl)-1H-pyrazole: Similar structure but with a methoxy group instead of a phenoxy group, which can influence its electronic properties and interactions.

Uniqueness

3,5-Dimethyl-4-(2-phenoxyethyl)-1H-pyrazole is unique due to the combination of its structural features, which confer specific physical and chemical properties. The presence of both methyl groups and the phenoxyethyl group can enhance its hydrophobicity, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-10-13(11(2)15-14-10)8-9-16-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXYFDHESWKTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390759
Record name 3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83467-26-9
Record name 3,5-Dimethyl-4-(2-phenoxyethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83467-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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